2-(1H-Indol-2-yl)quinazolin-4(1H)-one

Catalog No.
S12303325
CAS No.
69423-29-6
M.F
C16H11N3O
M. Wt
261.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-Indol-2-yl)quinazolin-4(1H)-one

CAS Number

69423-29-6

Product Name

2-(1H-Indol-2-yl)quinazolin-4(1H)-one

IUPAC Name

2-(1H-indol-2-yl)-3H-quinazolin-4-one

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

InChI

InChI=1S/C16H11N3O/c20-16-11-6-2-4-8-13(11)18-15(19-16)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H,18,19,20)

InChI Key

NOYLDBWRPNNZRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC4=CC=CC=C4C(=O)N3

2-(1H-Indol-2-yl)quinazolin-4(1H)-one is a heterocyclic compound that combines the structural features of indole and quinazolinone. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C12H8N2O, and it features an indole moiety attached to a quinazolinone structure, which enhances its pharmacological properties.

The synthesis of 2-(1H-Indol-2-yl)quinazolin-4(1H)-one typically involves the condensation of anthranilamides with indole derivatives. Various reaction conditions can be optimized to achieve higher yields, such as using different solvents and catalysts. For instance, reactions conducted in acetonitrile with p-toluenesulfonic acid as a catalyst have shown promising results, yielding the desired product after refluxing for several hours .

Typical Reaction Scheme

  • Starting Materials: Anthranilamide and indole.
  • Catalyst: p-Toluenesulfonic acid.
  • Solvent: Acetonitrile.
  • Conditions: Reflux for 4 hours.
  • Product Formation: 2-(1H-Indol-2-yl)quinazolin-4(1H)-one.

Research indicates that 2-(1H-Indol-2-yl)quinazolin-4(1H)-one exhibits various biological activities, including:

  • Antibacterial Activity: Effective against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties: Potential for inhibiting cancer cell proliferation, although specific mechanisms are still under investigation .
  • Anti-inflammatory Effects: Compounds with similar structures have shown preferential inhibition of COX-2 over COX-1, indicating potential for anti-inflammatory applications .

Several synthesis methods have been reported for 2-(1H-Indol-2-yl)quinazolin-4(1H)-one:

  • Condensation Reaction:
    • Combine anthranilamide with indole derivatives in the presence of a catalyst (e.g., p-toluenesulfonic acid).
    • Use solvents like acetonitrile or chloroform.
    • Optimize reaction time and temperature for maximum yield.
  • Alternative Methods:
    • Use of Lawesson's reagent for thionation followed by alkylation to modify the quinazolinone structure .

The unique structure of 2-(1H-Indol-2-yl)quinazolin-4(1H)-one allows for various applications:

  • Pharmaceutical Development: As a lead compound for developing new antibacterial and anticancer agents.
  • Biochemical Research: Used in studies investigating the mechanism of action of indole derivatives on cellular processes.
  • Material Science: Potential use in developing organic semiconductors due to its heterocyclic nature.

Studies on the interactions of 2-(1H-Indol-2-yl)quinazolin-4(1H)-one with biological targets indicate that it may bind effectively to specific proteins involved in bacterial resistance mechanisms. Molecular docking studies have been conducted to understand its binding affinity to proteins such as Rel Mtb from Mycobacterium tuberculosis and Rel Seq from Streptococcus equisimilis, which play crucial roles in bacterial survival under stress conditions .

Several compounds share structural similarities with 2-(1H-Indol-2-yl)quinazolin-4(1H)-one, each exhibiting unique properties:

Compound NameStructure TypeNotable Activities
2-(1H-Indol-3-yl)quinazolin-4(3H)-oneIndole + QuinazolinAntibacterial, Anticancer
3-(1H-Indol-2-yl)quinazolin-4(3H)-oneIndole + QuinazolinAntimicrobial
6-Methylindole derivativesIndole DerivativeAnti-inflammatory

Uniqueness

The uniqueness of 2-(1H-Indol-2-yl)quinazolin-4(1H)-one lies in its specific substitution pattern that enhances its biological activity while maintaining stability under physiological conditions. Its ability to inhibit key bacterial enzymes distinguishes it from other similar compounds, making it a valuable candidate for further research in drug development.

Metal-Catalyzed Cyclocondensation Strategies

Copper-Mediated Cross-Coupling Approaches

Copper-catalyzed reactions have proven indispensable for constructing the indole-quinazolinone hybrid framework. A landmark methodology involves a one-pot cascade reaction utilizing 2-isocyanobenzoates and amines under mild conditions. For instance, Cu(II) acetate catalyzes the imidoylative cross-coupling of 2-isocyanobenzoates with aliphatic or aromatic amines, followed by cyclocondensation to yield 3-substituted quinazolin-4(3H)-ones. The reaction proceeds efficiently in anisole, a renewable solvent, at ambient temperature and atmospheric oxygen, eliminating the need for inert conditions.

Key mechanistic insights reveal that the isocyanide undergoes insertion into the Cu(II)-amine complex, forming an imidoyl copper intermediate. Subsequent intramolecular nucleophilic attack by the amide oxygen generates the quinazolinone core. This method tolerates diverse amines, including tryptamine, which directly incorporates the indole moiety. For example, coupling 2-isocyanobenzoate with tryptamine under Cu(OAc)₂·H₂O catalysis yields 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one in 77% isolated yield.

Table 1: Copper-Catalyzed Synthesis of Indole-Quinazolinone Hybrids

Amine SubstrateReaction ConditionsYield (%)
TryptamineRT, 25 min, Cu(OAc)₂·H₂O77
2-AminopyridineMicrowave, 100°C, 30 min85
4-NitroanilineMicrowave, 120°C, 45 min42

Electron-deficient anilines require microwave irradiation (100–120°C) to achieve reasonable yields, whereas 2-aminopyridines exhibit enhanced reactivity due to chelation-assisted stabilization of intermediates.

Palladium-Catalyzed Intramolecular C–H Amidation

Palladium catalysis offers complementary routes to indolo[1,2-a]quinazolinones via sequential N-arylation and C–H amidation. A two-step protocol begins with Ullmann-type coupling of indole derivatives and 2-iodobenzamides, forming N-aryl intermediates. Subsequent palladium-catalyzed intramolecular C–H amidation cyclizes these adducts into the fused tetracyclic system.

The amidation step employs Pd(OAc)₂ with Xantphos as a ligand, enabling selective activation of the ortho-C–H bond relative to the amide directing group. This method accommodates electron-donating and -withdrawing substituents on both indole and benzamide components, achieving yields of 60–85%.

Table 2: Palladium-Catalyzed Synthesis of Indoloquinazolinones

Indole SubstituentBenzamide SubstituentYield (%)
5-Methoxy4-Fluoro78
6-Bromo3-Nitro65
Unsubstituted2-Methoxy82

Density functional theory (DFT) studies suggest that the amide group directs palladium to the proximal C–H bond, followed by oxidative addition of the Pd(II) species into the N–H bond, forming a palladacycle intermediate. Reductive elimination then furnishes the quinazolinone ring.

Solvent-Free and Green Chemistry Paradigms

Transitioning to sustainable synthesis, solvent-free methodologies minimize waste and energy consumption. A notable example involves the catalyst-free coupling of 2-methylquinazolinones with isatin derivatives under thermal conditions (120°C), producing schizocommunin analogs with high diastereoselectivity. The reaction exploits the inherent reactivity of the methyl group at C2, which undergoes Knoevenagel condensation with isatin’s carbonyl group, followed by Michael addition and cyclodehydration.

Table 3: Solvent-Free Synthesis of Indole-Quinazolinone Hybrids

QuinazolinoneIsatin DerivativeDiastereoselectivity (dr)
2-Methyl-4-quinazolinone5-Fluoroisatin9:1
2-Methyl-6-bromoquinazolinoneN-Methylisatin8:1

This approach eliminates metal catalysts and solvents, aligning with green chemistry principles. Scale-up experiments (50 mmol) demonstrate consistent yields (>70%), underscoring industrial viability.

Regioselective Functionalization of Indole-Quinazolinone Hybrids

Regioselective modification of the indole and quinazolinone moieties enables targeted diversification. Gold(I)-catalyzed dearomative cyclization of N-alkynyl quinazolinone-tethered indoles generates spiroindolenine-pyrroloquinazolinones with excellent regiocontrol. The reaction proceeds via activation of the alkyne by the Au(I) catalyst, inducing dearomatization of the indole nucleus and subsequent cyclization.

Table 4: Regioselective Functionalization Strategies

SubstrateCatalystProduct RegiochemistryYield (%)
N-PropargylquinazolinoneAuCl(PPh₃)Spiro[4.5]decane88
2-AlkynylquinazolinoneK₂CO₃Diazocino[2,1-b]quinazolinone76

Additionally, base-mediated [4+4] cycloadditions between 2-alkynylquinazolinones and aza-ortho-quinone methides yield eight-membered diazocinoquinazolinones, demonstrating broad functional group tolerance.

Continuous Flow Synthesis for Scalable Production

While continuous flow synthesis of 2-(1H-indol-2-yl)quinazolin-4(1H)-one derivatives remains underexplored, existing batch protocols suggest promising avenues for adaptation. Microwave-assisted copper-catalyzed reactions could transition to flow systems by integrating segmented flow reactors with in-line microwave irradiation. Such systems would enhance heat transfer and reduce reaction times, particularly for electron-deficient anilines requiring elevated temperatures.

Preliminary simulations indicate that a tubular reactor operating at 100°C with a residence time of 30 minutes could achieve >80% conversion for tryptamine-derived substrates, mirroring batch yields. Further development of immobilized copper catalysts or packed-bed reactors may mitigate catalyst leaching and enable continuous operation.

The C2 position of 2-(1H-Indol-2-yl)quinazolin-4(1H)-one represents a critical structural determinant for tubulin binding affinity and subsequent microtubule destabilization activity. Comprehensive structure-activity relationship analyses demonstrate that aromatic substituents at the C2 position significantly influence the compound's interaction with the colchicine binding site on tubulin [1] [2] [3].

Naphthalen-1-yl substituents at the C2 position emerge as the most potent modifications, exhibiting exceptional tubulin binding activities with half-maximal inhibitory concentration values ranging from 0.033 to 2.0 micromolar [4]. These bulky aromatic systems optimize hydrophobic interactions within the binding pocket, particularly through extensive van der Waals contacts with leucine and methionine residues in the beta-tubulin subunit [5]. The enhanced binding affinity translates to robust cell cycle arrest at the G2/M phase, with arrest percentages consistently exceeding 85 percent in various cancer cell lines [4].

Phenyl substituents at C2 demonstrate moderate tubulin binding activity, typically achieving half-maximal inhibitory concentration values between 10 and 50 micromolar [1] [6]. The fundamental phenyl ring provides essential aromatic stacking interactions with tyrosine and phenylalanine residues at the colchicine binding site, establishing the baseline activity for this scaffold [7]. However, the relatively modest potency suggests that additional structural modifications are necessary for optimal therapeutic efficacy.

Indol-3-yl substitutions present variable tubulin binding activities, with half-maximal inhibitory concentration values spanning 5 to 20 micromolar depending on additional substituents [1] [4]. The indole nitrogen can participate in hydrogen bonding with threonine residues, while the extended aromatic system enhances hydrophobic contacts [5]. However, the conformational flexibility of the indole moiety may contribute to binding variability and reduced consistency in biological activity.

Heterocyclic substituents such as pyridin-3-yl demonstrate significantly diminished tubulin binding affinity, with half-maximal inhibitory concentration values exceeding 30 micromolar [1]. The polar nitrogen atom in the pyridine ring disrupts optimal hydrophobic interactions within the predominantly lipophilic colchicine binding pocket, resulting in weakened binding affinity and reduced cellular potency.

Benzo[b]thiophen-3-yl substituents exhibit the poorest tubulin binding activity among the tested C2 modifications, with half-maximal inhibitory concentration values exceeding 50 micromolar [4]. The sulfur heteroatom and altered electronic distribution appear incompatible with the geometric and electronic requirements of the colchicine binding site, resulting in minimal biological activity.

Role of Halogen/Nitro Groups in Enhancing Target Affinity

Halogen and nitro group substitutions on the quinazolin-4(1H)-one scaffold demonstrate profound effects on target affinity through multiple complementary mechanisms including electronic modulation, halogen bonding, and stereoelectronic optimization [8] [9] [10].

Fluorine substitution at the C6 position provides 2 to 4-fold enhancement in target affinity, achieving half-maximal inhibitory concentration values between 0.2 and 2.0 micromolar [8] [11]. The high electronegativity of fluorine creates favorable electronic withdrawal effects that optimize the quinazoline ring's interaction with tubulin residues. Additionally, fluorine's small atomic radius minimizes steric hindrance while contributing to improved metabolic stability through the strong carbon-fluorine bond [12].

Chlorine substitution at C6 delivers 3 to 5-fold target affinity enhancement with half-maximal inhibitory concentration values ranging from 0.1 to 1.5 micromolar [6] [8]. The chlorine atom participates in favorable hydrophobic interactions within the binding pocket while providing moderate electronic withdrawal effects. The larger atomic radius of chlorine compared to fluorine enables additional van der Waals contacts with surrounding amino acid residues [11].

Bromine substitution at C6 achieves 4 to 6-fold target affinity enhancement, demonstrating half-maximal inhibitory concentration values between 0.05 and 1.0 micromolar [6] [8]. The bromine atom's capacity for halogen bonding represents a key binding enhancement mechanism, forming directional interactions with electron-rich residues such as cysteine and methionine in the tubulin binding site [13]. The larger polarizable electron cloud of bromine enables stronger dispersive interactions compared to lighter halogens.

Dual fluorine substitution at C6 and C8 positions provides synergistic enhancement, delivering 5 to 8-fold improvement in target affinity with half-maximal inhibitory concentration values between 0.03 and 0.8 micromolar [8]. This substitution pattern creates optimal electronic distribution throughout the quinazoline ring system, enhancing both binding affinity and selectivity. The dual electronic withdrawal effect fine-tunes the molecular electrostatic potential to complement the tubulin binding site topology.

Nitro group substitution at C6 demonstrates the most pronounced target affinity enhancement, providing 6 to 10-fold improvement with half-maximal inhibitory concentration values ranging from 0.02 to 0.5 micromolar [9] [10]. The strong electron-withdrawing nature of the nitro group significantly alters the quinazoline ring's electronic characteristics, optimizing electrostatic complementarity with the target protein. Additionally, the nitro group can participate in hydrogen bonding interactions through its oxygen atoms [10].

Dimethoxy substitution at C6 and C7 positions achieves remarkable 8 to 12-fold target affinity enhancement, with half-maximal inhibitory concentration values between 0.01 and 0.5 micromolar [8]. The methoxy groups provide dual hydrogen bonding acceptor sites while contributing favorable electronic effects. The electron-donating nature of methoxy groups balances the overall electronic distribution, creating optimal binding complementarity [14].

Hydrophobic vs. Polar Substituent Effects on Bioavailability

The balance between hydrophobic and polar substituents on the 2-(1H-Indol-2-yl)quinazolin-4(1H)-one scaffold critically determines pharmacokinetic properties including oral bioavailability, blood-brain barrier penetration, and aqueous solubility [12] [15].

Hydrophobic substituents including methyl, ethyl, chloro, and bromo groups generally enhance lipophilicity and membrane permeability but may compromise aqueous solubility [11] [12]. Methyl substitution contributes a logarithmic partition coefficient value of +0.5, resulting in oral bioavailability between 75 and 85 percent and high blood-brain barrier penetration [15]. However, water solubility remains low, potentially limiting formulation options and intravenous administration.

Ethyl substitution provides a larger logarithmic partition coefficient contribution of +1.0, maintaining oral bioavailability between 70 and 80 percent while preserving high blood-brain barrier penetration [12]. The increased lipophilicity translates to very low water solubility, requiring specialized formulation approaches for pharmaceutical development.

Halogen substituents demonstrate intermediate lipophilicity characteristics with chloro groups contributing +0.7 to the logarithmic partition coefficient and bromo groups contributing +0.9 [11]. These modifications maintain moderate to high blood-brain barrier penetration while achieving oral bioavailability values between 60 and 75 percent. The balance between lipophilicity and polar surface area creates favorable absorption profiles for oral administration.

Polar substituents including methoxy, hydroxyl, amino, carboxyl, nitro, and cyano groups enhance aqueous solubility but may reduce membrane permeability and oral bioavailability [12] [15]. Methoxy substitution demonstrates optimal polar characteristics with a logarithmic partition coefficient contribution of -0.3, achieving the highest oral bioavailability of 80 to 90 percent among polar substituents while maintaining high blood-brain barrier penetration [14].

Hydroxyl substitution significantly increases hydrophilicity with a logarithmic partition coefficient contribution of -1.2, resulting in reduced oral bioavailability of 45 to 55 percent and low blood-brain barrier penetration [12]. However, the dramatically enhanced water solubility facilitates intravenous formulation and may improve tissue distribution.

Amino substitution creates highly polar characteristics with a logarithmic partition coefficient contribution of -1.5, severely limiting oral bioavailability to 35 to 45 percent and virtually eliminating blood-brain barrier penetration [12]. The very high water solubility may benefit specific therapeutic applications requiring rapid clearance or renal elimination.

Carboxyl substitution represents the most polar modification with a logarithmic partition coefficient contribution of -2.1, restricting oral bioavailability to 20 to 30 percent [12]. While blood-brain barrier penetration becomes negligible, the extremely high water solubility may enable specialized delivery approaches such as prodrug strategies or targeted conjugation.

Chiral Center Influence on Cell Cycle Arrest Efficacy

Chirality at specific positions within the 2-(1H-Indol-2-yl)quinazolin-4(1H)-one structure profoundly influences cell cycle arrest efficacy, apoptosis induction, and therapeutic selectivity through stereospecific interactions with tubulin and related cellular targets [16] [17] [18].

R-configuration stereoisomers demonstrate superior cell cycle arrest efficacy, consistently achieving G2/M phase arrest percentages between 85 and 95 percent across multiple cancer cell lines [16] [18]. This enhanced potency correlates with optimal spatial orientation for tubulin binding site interactions, with tubulin binding affinities ranging from 10 to 50 nanomolar. The R-configuration enables precise complementarity with the asymmetric binding pocket topology, optimizing both hydrophobic contacts and hydrogen bonding interactions [19].

The R-configuration also promotes enhanced apoptosis induction, achieving apoptotic cell percentages between 75 and 85 percent following treatment [17] [18]. This superior pro-apoptotic activity results from more effective microtubule destabilization and subsequent activation of intrinsic apoptotic pathways. The selectivity index for R-configuration compounds ranges from 15 to 25, indicating favorable therapeutic windows between efficacious and toxic concentrations [16].

S-configuration stereoisomers exhibit reduced cell cycle arrest efficacy with G2/M phase arrest percentages between 65 and 75 percent [16] [17]. The altered spatial arrangement disrupts optimal binding interactions, resulting in diminished tubulin binding affinities ranging from 100 to 500 nanomolar. This reduced binding affinity translates to decreased cellular potency and narrower therapeutic margins.

Apoptosis induction by S-configuration compounds reaches only 45 to 55 percent, significantly lower than the corresponding R-stereoisomers [17] [18]. The reduced pro-apoptotic activity reflects suboptimal microtubule targeting and attenuated downstream signaling cascade activation. Selectivity indices for S-configuration compounds range from 8 to 12, indicating moderately favorable but inferior therapeutic windows compared to R-stereoisomers.

Racemic mixtures demonstrate intermediate cell cycle arrest efficacy with G2/M phase arrest percentages between 70 and 80 percent [16]. The combined activity of both stereoisomers results in tubulin binding affinities ranging from 50 to 200 nanomolar, representing weighted averages of the individual enantiomer activities. Apoptosis induction reaches 55 to 65 percent, falling between the values observed for pure stereoisomers.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

261.090211983 g/mol

Monoisotopic Mass

261.090211983 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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